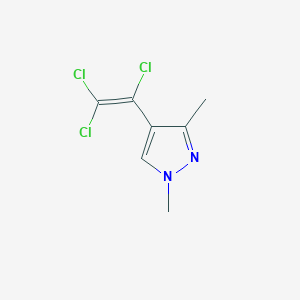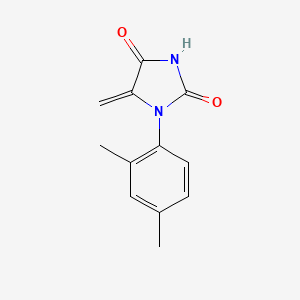
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is a heterocyclic aromatic compound that belongs to the class of pyrimidines. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features an ethyl group at the 5-position and a 4-methoxyphenyl group at the 4-position of the pyrimidine ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline under microwave conditions. The reaction typically proceeds through aromatic nucleophilic substitution, where the chlorine atom is replaced by the 4-methoxyaniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61541-80-8 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
5-ethyl-4-(4-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-3-9-8-15-13(14)16-12(9)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
Clé InChI |
PUJGHJIAMXSRRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N=C1C2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


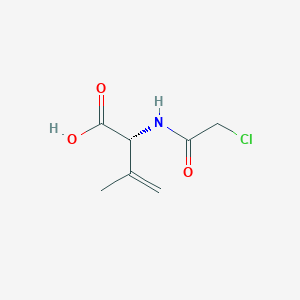
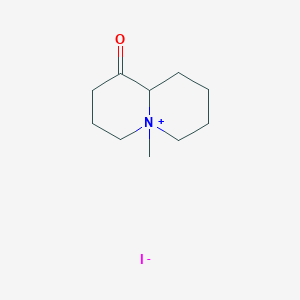

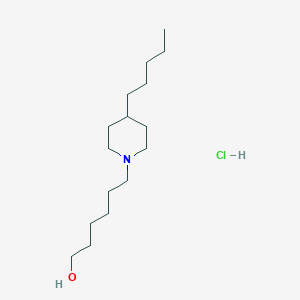
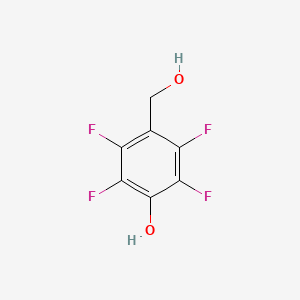

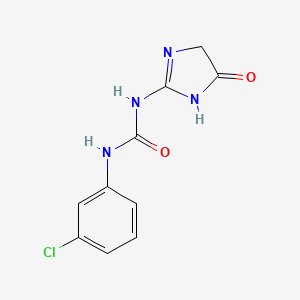
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
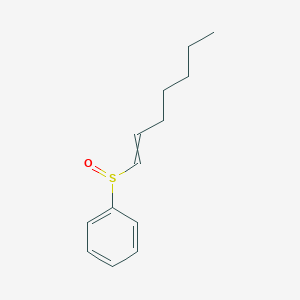
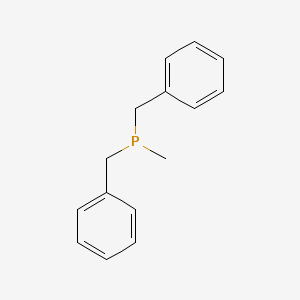
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)

